![molecular formula C10H13N3O2S2 B6517656 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869076-31-3](/img/structure/B6517656.png)
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Anticancer Properties
Thieno[3,2-d]pyrimidines exhibit potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth and metastasis. The compound’s structural features may interfere with key cellular processes, making it a promising candidate for further investigation in cancer therapy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thieno[3,2-d]pyrimidines have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they could potentially mitigate conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antibacterial Activity
The compound’s sulfur-containing moiety suggests possible antibacterial effects. Researchers have explored its activity against Gram-positive and Gram-negative bacteria. Investigating its mechanism of action and potential synergy with existing antibiotics is essential .
Antiviral Potential
Thieno[3,2-d]pyrimidines may inhibit viral replication. Their impact on RNA and DNA viruses warrants further exploration. Researchers have investigated their efficacy against herpesviruses, influenza, and HIV .
Neuroprotective Properties
Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like this one are being evaluated for neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Thieno[3,2-d]pyrimidines have shown promise in managing diabetes. Researchers have studied their impact on glucose metabolism, insulin sensitivity, and pancreatic function. These investigations could lead to novel antidiabetic drugs .
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have been associated with diverse biological activities . These compounds are often used on several therapeutic targets .
Mode of Action
Thieno[3,2-d]pyrimidines, which share a similar structure, are known to interact with their targets through various mechanisms . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives .
Biochemical Pathways
Thieno[3,2-d]pyrimidines and their derivatives have been associated with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Result of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have shown promising activity against microbial strains .
Action Environment
It is known that the synthesis and therapeutic potential of similar compounds can be influenced by various factors, including the reaction conditions and the presence of other compounds .
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-13-9(15)8-6(3-4-16-8)12-10(13)17-5-7(11)14/h2-5H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSBDIEHJFWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.